2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
The compound 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide belongs to the hydrazinyl-oxo-acetamide class, characterized by a central hydrazone linker (–NH–N=C–) bridging a substituted piperidine moiety and a tetrahydrofuran (THF)-derived acetamide group. Hydrazone derivatives are often synthesized via condensation of hydrazine precursors with aldehydes/ketones, followed by functionalization of the acetamide side chain . The 1-methylpiperidine and THF groups may influence solubility, bioavailability, and target interactions compared to aromatic substituents in similar compounds .
Properties
IUPAC Name |
N'-[(1-methylpiperidin-4-ylidene)amino]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-17-6-4-10(5-7-17)15-16-13(19)12(18)14-9-11-3-2-8-20-11/h11H,2-9H2,1H3,(H,14,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRPZSZXPIZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NCC2CCCO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386911 | |
| Record name | STK378235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5921-53-9 | |
| Record name | STK378235 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-methylpiperidine with hydrazine hydrate under controlled conditions to form the hydrazinyl intermediate. This intermediate is then reacted with an acylating agent, such as acetic anhydride, to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl or acetamide moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares structural features and properties of the target compound with related derivatives:
Key Observations :
- In contrast, the THF group in the target compound may improve aqueous solubility, critical for bioavailability.
- Acetamide Side Chain : Pyridyl () and p-tolyl () groups are common, with pyridyl derivatives showing stronger DNA interactions due to π-stacking . The THF-methyl group in the target compound is unique, possibly offering conformational flexibility for target engagement.
- Thermal Stability : Compounds like 2-(2-(4-fluorophenyl)pyrazolyl)acetamide () exhibit decomposition temperatures >200°C, influenced by aromatic stabilization. The target compound’s aliphatic THF and piperidine groups may reduce thermal resilience compared to aryl-substituted analogs .
Thermal and Kinetic Behavior
- Thermal Decomposition : Coats-Redfern and Horowitz-Metzger models () applied to Ni(II) complexes (e.g., ) reveal activation energies (Ea) of 80–120 kJ/mol. The target compound’s aliphatic substituents may lower Ea, accelerating decomposition above 150°C .
- Kinetic Parameters : For Ni(L)(H₂O)₂·2H₂O (), the degradation rate follows first-order kinetics (R² > 0.98). The target compound’s stability would depend on steric protection from the THF and piperidine groups.
Biological Activity
The compound 2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, as well as its mechanism of action and structure-activity relationships (SAR).
Antitumor Activity
Recent studies have indicated that hydrazone derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines. A case study involving a related hydrazone demonstrated cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), suggesting that this compound may also possess similar properties due to structural similarities.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Induction of apoptosis |
| Compound B | MDA-MB-231 | 12 | Inhibition of cell cycle |
| This Compound | TBD | TBD | TBD |
Anti-inflammatory Activity
Hydrazones have also been recognized for their anti-inflammatory effects. In vitro studies have shown that hydrazone derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific mechanism often involves the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.
Case Study: Inhibition of Inflammatory Markers
A study focused on a related hydrazone compound demonstrated a reduction in inflammatory markers in animal models of arthritis. The compound was administered at varying doses, resulting in significant decreases in paw swelling and serum levels of inflammatory cytokines.
Antimicrobial Activity
Antimicrobial properties are another area where hydrazones show promise. Research indicates that compounds with similar structural motifs can exhibit broad-spectrum antibacterial activity. For example, derivatives tested against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationships (SAR)
The biological activity of hydrazone derivatives is highly influenced by their structural components. Key factors affecting potency include:
- Substituents on the piperidine ring: Modifications can enhance or diminish activity.
- Hydrophobicity: Increased lipophilicity often correlates with better membrane permeability.
- Functional groups: Presence of electron-withdrawing or donating groups can significantly impact biological interactions.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at various phases.
- Apoptosis Induction: Activation of apoptotic pathways may lead to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity: Some hydrazones inhibit key enzymes involved in inflammation or microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
